N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Catalog No.
S3010802
CAS No.
899749-87-2
M.F
C22H22FN3O
M. Wt
363.436
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H...

CAS Number

899749-87-2

Product Name

N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

IUPAC Name

N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Molecular Formula

C22H22FN3O

Molecular Weight

363.436

InChI

InChI=1S/C22H22FN3O/c1-15-9-10-17(14-16(15)2)24-22(27)26-13-12-25-11-5-8-20(25)21(26)18-6-3-4-7-19(18)23/h3-11,14,21H,12-13H2,1-2H3,(H,24,27)

InChI Key

KLAYQFDUSUXSDJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F)C

Solubility

not available
  • Heterocyclic Chemistry

    The molecule contains several interesting heterocyclic rings, including a pyrrolo[1,2-a]pyrazine ring system. Research in this area could focus on the synthesis and characterization of this compound, exploring its reactivity and potential uses as a building block for more complex molecules [].

  • Computational Chemistry

    In silico studies using computational modeling could be used to predict the potential properties and interactions of this molecule with biological targets. This information could then be used to guide further experimental research [].

N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is an organic compound characterized by its unique structure, which integrates a pyrrolo[1,2-a]pyrazine core with substituted phenyl groups. The compound's molecular formula is C22H22FN3OC_{22}H_{22}FN_3O and it has a molecular weight of approximately 365.43 g/mol. The presence of the dimethylphenyl and fluorophenyl groups enhances its potential interactions in biological systems, making it a subject of interest in medicinal chemistry and drug development.

  • Oxidation: This compound can be oxidized to yield oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.
  • Substitution: The compound can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
  • Substitution Reagents: Halogens and alkylating agents can facilitate substitution reactions under appropriate conditions.

The synthesis of N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions:

  • Formation of the Pyrrolo[1,2-a]pyrazine Core: This involves cyclization of appropriate precursors under controlled conditions using catalysts.
  • Introduction of the Fluorophenyl Group: Achieved through substitution reactions.
  • Attachment of the Dimethylphenyl Group: Often utilizes palladium-catalyzed cross-coupling reactions.

These synthetic routes allow for the precise construction of the compound's complex structure.

N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several applications:

  • Chemistry: Acts as a building block in synthesizing more complex molecules.
  • Biology: Its structural features make it a candidate for studying biological interactions.
  • Industry: Potential use in developing advanced materials with specific properties such as conductivity or fluorescence.

Several compounds share structural similarities with N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
3,4-Dimethylpyrrolo[1,2-a]pyrazinePyrrole and pyrazine ringsSimpler structure without additional phenyl groups
N-(4-chloro-2-fluorophenyl)-acetamideContains chloro and fluorinated phenyl groupsDifferent halogen substitutions
1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]Pyrazolo-pyrazine structureFocuses on pyrazine interactions

These comparisons highlight the distinctiveness of N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide due to its unique combination of functional groups and structural complexity.

Further research into this compound could reveal new insights into its potential applications in pharmaceuticals and materials science.

XLogP3

3.6

Dates

Modify: 2023-08-17

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